Podocarpaside
Description
Podocarpasides are a class of triterpene saponins characterized by a 9,10-seco-9,19-cyclolanostane skeleton. These compounds are primarily isolated from Actaea podocarpa DC. (closely related to black cohosh) and Pseudolarix kaempferi (golden larch). Structurally, they feature arabinose moieties (e.g., 3-O-α-L-arabinosides) and diverse functional groups, including hydroxyl (-OH), methyl (-CH₃), and epoxy substitutions (e.g., 6α,19α-epoxy rings) .
Properties
Molecular Formula |
C35H56O9 |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(3S,5R,8S,11S,13R,14S,17R)-11-(hydroxymethyl)-17-[(2R)-6-hydroxy-6-methyl-4-oxoheptan-2-yl]-4,4,13,14-tetramethyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5,6,7,8,11,12,15,17-decahydro-1H-cyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C35H56O9/c1-18(12-20(37)14-32(2,3)42)28-24(38)15-34(6)23-10-9-22-21(27(23)19(16-36)13-35(28,34)7)8-11-26(33(22,4)5)44-31-30(41)29(40)25(39)17-43-31/h18-19,22-23,25-26,28-31,36,39-42H,8-17H2,1-7H3/t18-,19-,22-,23-,25+,26+,28+,29+,30-,31+,34+,35-/m1/s1 |
InChI Key |
SOJXOLPPPQOURQ-JGCGOTIHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)(C)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H](C3=C4CC[C@@H](C([C@@H]4CC[C@H]32)(C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)CO)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)(C)O)C1C(=O)CC2(C1(CC(C3=C4CCC(C(C4CCC32)(C)C)OC5C(C(C(CO5)O)O)O)CO)C)C |
Synonyms |
podocarpaside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Cimiracemosides and Neocimigenosides
Cimiracemoside N and Cimiracemoside P share a triterpene core with Podocarpasides but differ in glycosylation (xylose or arabinose at C-3) and substituents (e.g., 12-O-acetyl groups) . Neocimigenoside B features a Δ⁵,⁶ double bond and lacks the 9,19-cyclo bridge, reducing conformational rigidity compared to Podocarpasides .
Table 1: Structural Comparison of Podocarpasides and Related Triterpene Saponins
| Compound | Core Structure | Glycosylation | Key Substituents | Bioactivity | Source |
|---|---|---|---|---|---|
| This compound C | 9,19-cyclolanostane | 3-O-α-L-Ara | 15α-OH, 16,23-diketone | Anticomplement (IC₅₀: 200 µM) | Actaea podocarpa |
| Cimiracemoside N | Lanostane | 3-O-β-D-Xyl | 12-O-Acetyl, Δ⁵,⁶ | Not reported | Cimicifuga racemosa |
| Neocimigenoside B | Δ⁵,⁶-lanostane | 3-O-α-L-Ara | 6α-OH, 19α-OCH₃ | Cytotoxic (IC₅₀: ~10 µM) | Cimicifuga simplex |
| Cimilactone | Seco-lanostane | None | 8,9-seco, 25-OH | Antifungal | Cimicifuga foetida |
Functional Analogues: Podocarpic Acid Derivatives
Podocarpic acid, a diterpene, shares a fused tricyclic system with Podocarpasides but lacks the cyclolanostane backbone and glycosylation. Its derivatives, such as methyl podocarpate, exhibit broader bioactivity, including antileukemic (IC₅₀: 5–20 µM) and antifungal properties, attributed to their lipophilic ester groups .
Table 2: Bioactivity Comparison
| Compound | Anticomplement | Cytotoxicity | Antifungal | Antileukemic |
|---|---|---|---|---|
| This compound C | + (200 µM) | - | - | - |
| Neocimigenoside B | - | ++ (~10 µM) | - | - |
| Methyl Podocarpate | - | + (20 µM) | ++ | +++ (5 µM) |
Key : (-) Inactive; (+) Moderate; (++) Strong; (+++) Very strong
Mechanistic Divergence
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The 9,19-cyclo bridge in Podocarpasides may restrict conformational flexibility, limiting bioactivity compared to more flexible seco-lanostanes like Cimilactones .
- Synergistic Effects: Combinatorial studies with this compound C and cytotoxic analogues (e.g., Neocimigenoside B) could enhance therapeutic profiles.
- Data Limitations : Bioactivity data for Cimiracemosides remain sparse, warranting further investigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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